

Combination Therapy Protocols with Pyrotinib and Chemotherapy: Application Notes for Researchers

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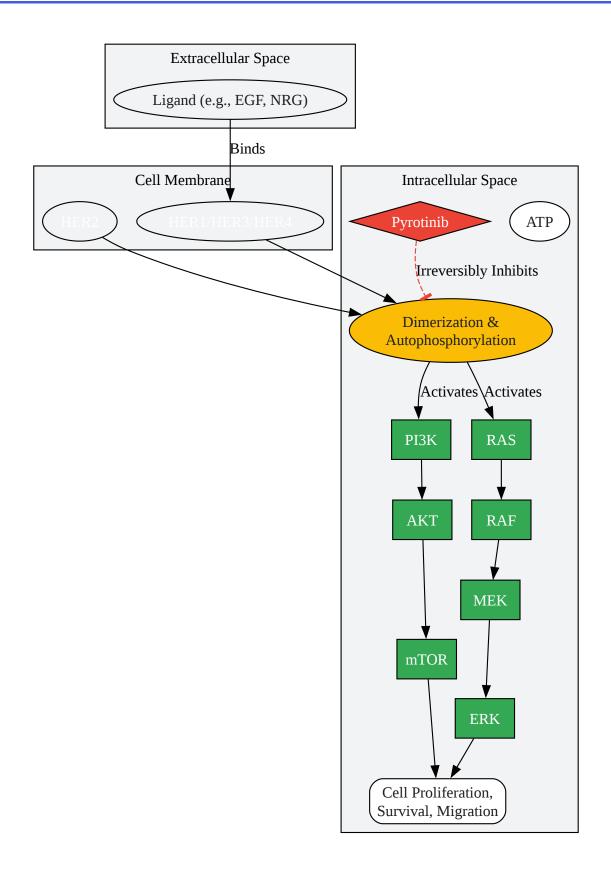
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of combination therapy protocols involving pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor, and various chemotherapy agents. The information is compiled from preclinical studies and clinical trials in HER2-positive breast cancer, gastric cancer, and non-small cell lung cancer (NSCLC).

Mechanism of Action: Pyrotinib

Pyrotinib is an oral, irreversible tyrosine kinase inhibitor that targets multiple ErbB family receptors, including HER1, HER2, and HER4. By covalently binding to the ATP-binding site in the intracellular kinase domain of these receptors, pyrotinib blocks their homo- and heterodimerization and subsequent autophosphorylation. This action effectively inhibits downstream signaling pathways crucial for tumor cell proliferation, survival, and migration, primarily the RAS/RAF/MEK/MAPK and PI3K/AKT pathways.





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Clinical Data Summary

The following tables summarize the quantitative data from key clinical trials of pyrotinib in combination with chemotherapy.

Table 1: Pyrotinib in HER2-Positive Metastatic Breast Cancer



Trial Name / Phase	Combin ation Regime n	Patient Populati on	N	ORR (%)	Median PFS (months	Median OS (months	Key Grade ≥3 AEs (%)
PHOEBE (Phase III)	Pyrotinib + Capecita bine	Previousl y treated with trastuzu mab and taxanes	134	67.2	12.5	Not Reached	Diarrhea (25.4), Hand- foot syndrom e (14.9)
PHOEBE (Phase III) - Compara tor	Lapatinib + Capecita bine	Previousl y treated with trastuzu mab and taxanes	132	51.5	6.8	26.9	Diarrhea (8.3), Hand- foot syndrom e (14.4)
Phase II[1][2]	Pyrotinib + Capecita bine	Previousl y treated with taxanes, anthracy clines, and/or trastuzu mab	65	78.5	18.1	-	Hand- foot syndrom e (24.6), Diarrhea (15.4)
Phase II - Compara tor[1][2]	Lapatinib + Capecita bine	Previousl y treated with taxanes, anthracy clines, and/or trastuzu mab	63	57.1	7.0	-	Hand- foot syndrom e (20.6), Diarrhea (4.8)



PHILA (Phase III)[3][4] [5][6][7]	Pyrotinib + Trastuzu mab + Docetaxe	Treatmen t-naïve	297	82.8	24.3	Not Reached	Diarrhea (36.0), Neutrope nia (51.5)
PHILA (Phase III) - Compara tor[3][4] [5][6][7]	Placebo + Trastuzu mab + Docetaxe	Treatmen t-naïve	293	70.6	10.4	Not Reached	Diarrhea (1.0), Neutrope nia (50.5)
PANDOR A (Phase II)[8][9] [10][11]	Pyrotinib + Docetaxe I	First-line treatment	79	79.7	16.0	Not Reached	Leukope nia (29.1), Neutrope nia (27.8), Diarrhea (21.5)

Table 2: Pyrotinib in Neoadjuvant Treatment of HER2-Positive Breast Cancer



Trial Name <i>l</i> Phase	Combinat ion Regimen	Patient Populatio n	N	tpCR (%)	ORR (%)	Key Grade ≥3 AEs (%)
Phase II[12][13]	Pyrotinib + Trastuzum ab + Docetaxel + Carboplatin	Early or locally advanced	21	71.4	100	Diarrhea (28.6)
Phase II - Comparato r[12][13]	Placebo + Trastuzum ab + Docetaxel + Carboplatin	Early or locally advanced	30	36.7	83.3	Diarrhea (10.0)
Phase II[14][15]	Pyrotinib + EC-T + Trastuzum ab	Stage I-III	19	73.7	100	Diarrhea (15.8), Leukopeni a (21.1)
NeoATP (Phase II) [16]	Pyrotinib + Trastuzum ab + Paclitaxel + Cisplatin	Stage IIA- IIIC	53	69.8	-	Diarrhea (45.3), Leukopeni a (39.6), Neutropeni a (32.1)

tpCR: Total Pathological Complete Response (ypT0/is ypN0) EC-T: Epirubicin and Cyclophosphamide followed by Docetaxel

Table 3: Pyrotinib in Other Cancers



Cancer Type	Trial Name <i>l</i> Phase	Combin ation Regime n	Patient Populati on	N	ORR (%)	Median PFS (months)	Key Grade ≥3 AEs (%)
HER2+ Gastric Cancer	Phase Id[17][18] [19]	Pyrotinib + SHR639 0 (CDK4/6 inhibitor)	Refractor y advance d	18	50.0	3.88	Leukope nia (41.7), Neutrope nia (41.7)
HER2- mutant NSCLC	PATHER 2 (Phase II)[20]	Pyrotinib + Apatinib	Previousl y treated	33	51.5	6.9	Diarrhea (3.0), Hyperten sion (9.1)
HER2- mutant NSCLC	Retrospe ctive[21] [22]	Pyrotinib + Chemoth erapy	First-line	21	33.3	11.3	Diarrhea (9.5)

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.

Materials:

- HER2-positive cancer cell lines (e.g., SK-BR-3, AU565)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates

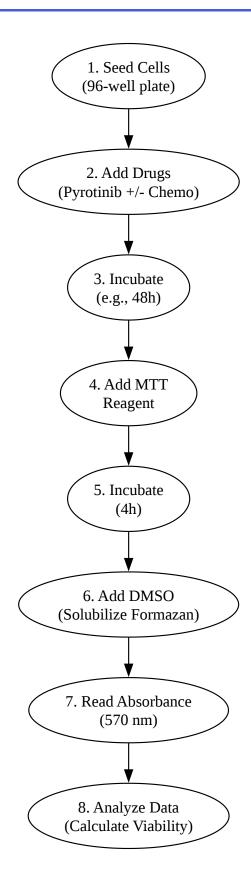


- Pyrotinib and chemotherapy agent(s) of interest
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of pyrotinib, the chemotherapy agent, or the combination. Include a vehicle control (e.g., DMSO).
- Incubate for the desired treatment period (e.g., 48 hours).
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control.





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Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the migratory capacity of cells in a 2D context.

Materials:

- 6-well plates
- Sterile 200 μL pipette tips
- · Microscope with a camera

Protocol:

- Seed cells in 6-well plates and grow to form a confluent monolayer.
- Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
- Wash with PBS to remove detached cells and replace with fresh medium containing the drug treatments.
- Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).
- Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion (Transwell Invasion Assay)

This assay evaluates the ability of cells to invade through an extracellular matrix barrier.

Materials:

- Transwell inserts (8 μm pore size)
- · Matrigel or other basement membrane extract
- Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
- Cotton swabs



- Methanol for fixation
- Crystal violet stain

Protocol:

- Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
- Seed cells (e.g., 5 x 10⁴) in serum-free medium in the upper chamber.
- Add medium containing a chemoattractant to the lower chamber.
- Incubate for 24-48 hours.
- Remove non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invading cells on the lower surface with methanol and stain with crystal violet.
- Count the number of stained cells in several fields of view under a microscope.

Protein Expression and Signaling Pathway Analysis (Western Blot)

This technique is used to detect specific proteins and assess the activation state of signaling pathways.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- · PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

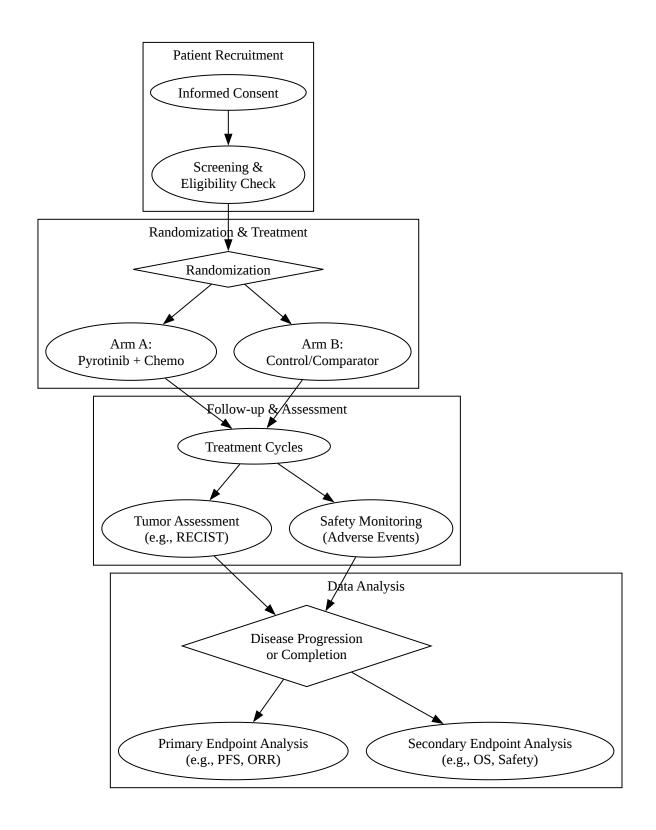


- Primary antibodies (e.g., anti-p-HER2, anti-total HER2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Treat cells with pyrotinib and/or chemotherapy for the desired time.
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Add ECL substrate and detect the chemiluminescent signal using an imaging system.
- Quantify band intensities to determine changes in protein expression and phosphorylation.





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